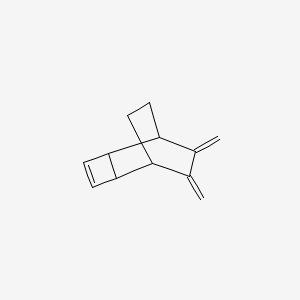
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is a complex organic compound with the molecular formula C12H14. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings and multiple double bonds. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(42202,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- typically involves multiple steps, starting from simpler organic molecules One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic tools.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tricyclic molecules with different functional groups and structural variations. Examples include:
- Tricyclo(4.2.2.02,5)decane
- Tricyclo(4.2.2.02,5)dec-7-ene
- Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-dimethyl-
Uniqueness
What sets Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- apart is its specific arrangement of methylene groups and the resulting reactivity. This unique structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Eigenschaften
CAS-Nummer |
57297-56-0 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
7,8-dimethylidenetricyclo[4.2.2.02,5]dec-3-ene |
InChI |
InChI=1S/C12H14/c1-7-8(2)10-4-3-9(7)11-5-6-12(10)11/h5-6,9-12H,1-4H2 |
InChI-Schlüssel |
ZOFZXGBHQXCMJY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2CCC(C1=C)C3C2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
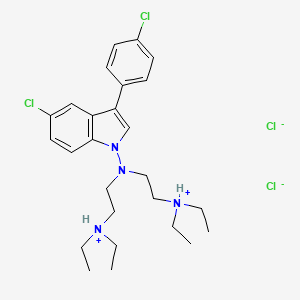
![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
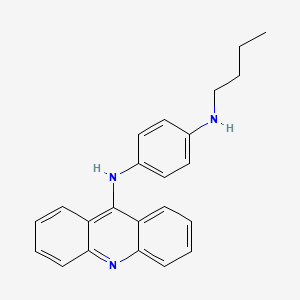

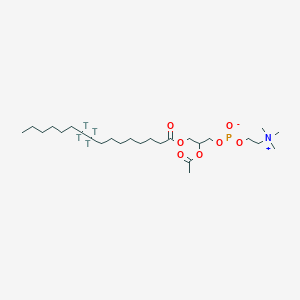
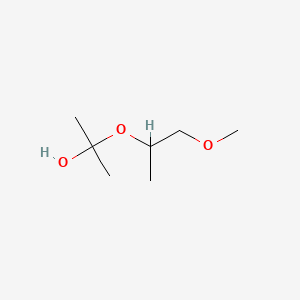
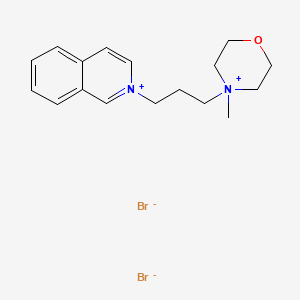
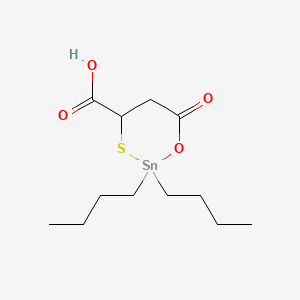
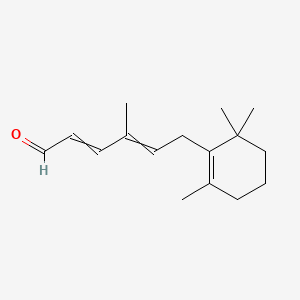
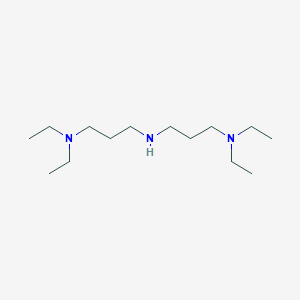
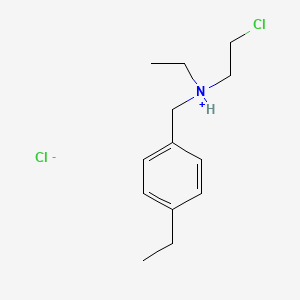
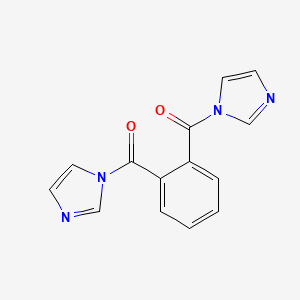
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
